molecular formula C20H12Cl2N2O B187367 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 346436-68-8

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B187367
M. Wt: 367.2 g/mol
InChI Key: OFRNWQBTQDQYEI-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile” is a type of β-enaminonitrile derivative . It has been synthesized for studies related to its potential pharmacological properties .


Synthesis Analysis

This compound was synthesized via the reaction of 4-methoxynaphthalen-1-ol (1), 2,3-dichlorobenzaldehyde (2), and malononitrile (3) in an ethanolic piperidine solution under microwave irradiation .


Molecular Structure Analysis

The synthesized compound was characterized by spectral data and X-ray diffraction . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

The synthesis of this compound involves a reaction with 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile . The specific reaction conditions and mechanisms would depend on the exact experimental setup.

Scientific Research Applications

Antitumor Activity

A study highlighted the anti-breast cancer activity of derivatives related to the 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile structure. These compounds were tested for cytotoxicity and showed promising results in in vivo anti-mammary epithelial proliferation activity in mice. The derivatives demonstrated significant reduction in mammary cells, indicating potential as anticancer agents (Dong et al., 2012).

Green Synthesis and Pharmacological Evaluation

The compound's structure facilitated a green, one-pot, step-wise, and three-component synthesis with water as a solvent, showcasing its eco-friendly nature. The synthesized compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential for therapeutic applications (Reddy et al., 2021).

Antioxidant Activity

Another derivative of 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile showed notable antioxidant activities in the brain regions of mice. This compound, known as 5TIO1, demonstrated the ability to decrease lipid peroxidation and nitrite content in the brain, suggesting its potential in protecting the brain against neuronal damage related to neuropathologies (Fortes et al., 2013).

Synthetic Protocols and Pharmacological Importance

6H-Benzo[c]chromen-6-ones, related to the 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile structure, are core structures of secondary metabolites with considerable pharmacological importance. The need for synthetic procedures for these compounds due to limited natural quantities was reviewed, highlighting their significance in various pharmacological applications (Mazimba, 2016).

properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O/c21-12-6-8-14(17(22)9-12)18-15-7-5-11-3-1-2-4-13(11)19(15)25-20(24)16(18)10-23/h1-9,18H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRNWQBTQDQYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=C(C=C(C=C4)Cl)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377656
Record name 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

CAS RN

346436-68-8
Record name 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sadjadi, MM Heravi, V Zadsirjan… - Research on Chemical …, 2017 - Springer
Cl-functionalized SBA-15 was reacted with methenamine and subsequently applied for embedding heteropolyacids. The novel catalyst, SBA-15@methenamine-HPA, was …
Number of citations: 18 link.springer.com
H Mehrabi, N Kamali - Journal of the Iranian Chemical Society, 2012 - Springer
A simple, efficient and eco-friendly procedure has been developed using tetrabutylammonium chloride as catalyst for the synthesis of 2-amino-4H-chromene derivatives in water and …
Number of citations: 33 link.springer.com

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